

Application Notes and Protocols for In Vivo Administration of 2-MeS-ATP

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of 2-(Methylthio)adenosine triphosphate (**2-MeS-ATP**), a potent agonist for P2Y purinergic receptors. The information is intended to guide researchers in designing and executing preclinical studies across various therapeutic areas, including inflammation, pain, and cardiovascular research.

Introduction to 2-MeS-ATP

2-MeS-ATP is a stable analog of adenosine triphosphate (ATP) that exhibits high affinity and agonist activity at several subtypes of P2Y receptors, particularly P2Y₁, P2Y₁₂, and P2Y₁₃. Its resistance to rapid hydrolysis by ectonucleotidases compared to ATP makes it a valuable tool for studying the in vivo roles of these receptors in physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration routes for **2-MeS-ATP** and the related compound ATP in various animal models. This data is compiled from preclinical studies and should be used as a reference for dose-range finding studies.

Table 1: In Vivo Administration and Dosage of 2-MeS-ATP



Animal Model	Therapeutic Area	Route of Administration	Dosage Range	Observed Effects
Rat	Inflammation/Pai n	Intraplantar (i.pl.)	10 - 1000 nmol	Dose-dependent nocifensive behavior (paw lifting)[1][2]

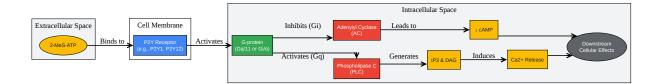
Table 2: In Vivo Administration and Dosage of ATP (for reference)

Animal Model	Therapeutic Area	Route of Administration	Dosage	Observed Effects
Mouse	Cancer	Intraperitoneal (i.p.)	2 mmol/kg (maximally tolerated dose)	Prolonged tumor volume doubling time[3]
Mouse	Cancer	Intraperitoneal (i.p.)	25 mM solution	Reduced growth of hormone- refractory prostate cancer tumors[1][4]
Rat	Cardiovascular	Intravenous (i.v.) infusion	1, 3, and 10 μmol/kg/min	Dose-dependent cardiovascular effects[2]
Mouse	Neuroprotection	Not specified	Not specified	Reduced olfactory sensory neuron apoptosis[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of **2-MeS-ATP** and a general workflow for in vivo administration and analysis.

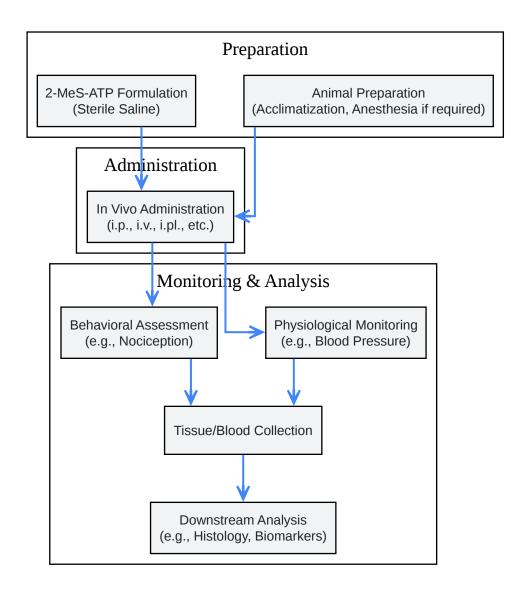




Click to download full resolution via product page

Caption: Signaling pathway of **2-MeS-ATP** via P2Y receptors.





Click to download full resolution via product page

Caption: General workflow for in vivo **2-MeS-ATP** studies.

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of **2-MeS-ATP** and related compounds, based on published literature.

Protocol 1: Intraplantar (i.pl.) Administration of 2-MeS-ATP for Nociception Studies in Rats



Objective: To assess the pro-nociceptive effects of **2-MeS-ATP** in a rodent model of inflammatory pain.

Materials:

- 2-MeS-ATP tetrasodium salt
- Sterile, pyrogen-free 0.9% saline
- Male Wistar rats (200-250 g)
- 100 μL Hamilton syringes with 30-gauge needles
- Plexiglas observation chambers
- Timer

Procedure:

- Animal Acclimatization: House rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least 7 days prior to the experiment. Allow free access to food and water.
- Drug Preparation: Dissolve **2-MeS-ATP** in sterile 0.9% saline to achieve the desired concentrations (e.g., to deliver 10, 100, or 1000 nmol in a 100 μ L injection volume). Prepare fresh on the day of the experiment.
- Habituation: Place individual rats in the Plexiglas observation chambers for at least 30 minutes to allow for acclimatization to the testing environment.
- Administration:
 - Gently restrain the rat.
 - Insert the 30-gauge needle into the plantar surface of the hind paw.
 - Slowly inject 100 μL of the 2-MeS-ATP solution or vehicle (saline).



- · Behavioral Observation:
 - Immediately after injection, return the rat to the observation chamber.
 - Record the total time the animal spends lifting the injected paw over a defined period (e.g., 6 minutes)[1]. This is a measure of nocifensive behavior.

Protocol 2: Intraperitoneal (i.p.) Administration of ATP for Tumor Growth Studies in Mice

Objective: To evaluate the effect of systemic ATP administration on the growth of xenograft tumors in an immunodeficient mouse model. This protocol for ATP can serve as a reference for designing studies with **2-MeS-ATP**.

Materials:

- ATP disodium salt
- Sterile, pyrogen-free 0.9% saline
- Nude (athymic) mice
- Tumor cells (e.g., human prostate cancer cell line DU145 or PC-3)[1][4]
- Matrigel (optional)
- 1 mL syringes with 25-27 gauge needles
- Calipers for tumor measurement

Procedure:

- Tumor Cell Implantation:
 - Harvest tumor cells and resuspend in sterile saline or a mixture of saline and Matrigel.
 - Subcutaneously inject the tumor cell suspension into the flank of each mouse.



- Allow tumors to establish and reach a palpable size.
- Drug Preparation: Dissolve ATP in sterile 0.9% saline to the desired concentration (e.g., 25 mM)[1][4]. A maximally tolerated dose of 2 mmol/kg has also been reported[3].
- Administration:
 - Administer the ATP solution or vehicle (saline) via intraperitoneal injection daily.
 - The injection volume should be appropriate for the mouse's weight (typically up to 10 ml/kg)[6].
- Tumor Growth Monitoring:
 - Measure tumor dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: (Length x Width²) / 2.
- Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Protocol 3: Intravenous (i.v.) Infusion of Adenosine Analogs for Cardiovascular Studies in Rats

Objective: To assess the cardiovascular effects of systemic administration of purinergic receptor agonists. This protocol for adenosine and its analogs can be adapted for **2-MeS-ATP**.

Materials:

- 2-MeS-ATP tetrasodium salt
- Sterile, pyrogen-free 0.9% saline
- Male Sprague-Dawley rats
- Anesthetics (e.g., isoflurane)



- · Surgical instruments for catheterization
- Polyethylene tubing (e.g., PE-50)
- Infusion pump
- Blood pressure transducer and recording system
- Flowmeter for blood flow measurement (optional)

Procedure:

- Animal Preparation and Catheterization:
 - Anesthetize the rat.
 - Surgically expose and cannulate the jugular vein for drug infusion and the carotid artery for blood pressure measurement.
 - Allow for a stabilization period after surgery.
- Drug Preparation: Dissolve 2-MeS-ATP in sterile 0.9% saline to achieve the desired concentrations for infusion.
- Administration:
 - Initiate a continuous intravenous infusion of the 2-MeS-ATP solution using an infusion pump.
 - Administer at various dose rates (e.g., 1, 3, and 10 μmol/kg/minute) to establish a doseresponse relationship[2].
- · Cardiovascular Monitoring:
 - Continuously record mean arterial blood pressure and heart rate throughout the infusion period.
 - If applicable, measure regional blood flow (e.g., renal, mesenteric) using a flowmeter.



 Data Analysis: Analyze the changes in cardiovascular parameters from baseline at each infusion rate.

Important Considerations

- Solubility and Stability: 2-MeS-ATP is generally soluble in aqueous solutions. It is recommended to prepare fresh solutions for each experiment and protect them from light.
- Dose-Range Finding: The dosages provided in the tables are starting points. It is crucial to perform dose-range finding studies to determine the optimal and non-toxic dose for your specific animal model and experimental conditions.
- Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use. Anesthesia and analgesia should be used where appropriate to minimize pain and distress.
- Pharmacokinetics: The pharmacokinetic profile of 2-MeS-ATP may vary depending on the
 route of administration and the animal species. Consider conducting pharmacokinetic studies
 to understand the absorption, distribution, metabolism, and excretion of the compound in
 your model.
- Receptor Specificity: While 2-MeS-ATP is a potent P2Y agonist, it may also have effects on other purinergic receptors at higher concentrations. The use of selective antagonists can help to elucidate the specific receptor subtypes involved in the observed effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effect of extracellular ATP on the growth of hormone-refractory prostate cancer in vivo -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Cardiovascular Pharmacology of 2',3'-cAMP, 2'-AMP, and 3'-AMP in the Rat PMC [pmc.ncbi.nlm.nih.gov]



- 3. Effect of intraperitoneal ATP on tumor growth and bone marrow radiation tolerance PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATP mediates neuroprotective and neuroproliferative effects in mouse olfactory epithelium following exposure to satratoxin G in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of 2-MeS-ATP]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571884#2-mes-atp-in-vivo-administration-and-dosage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com